![molecular formula C15H13N3O4 B2412284 2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034373-94-7](/img/structure/B2412284.png)
2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one typically belong to the class of organic compounds known as heterocyclic compounds, which are compounds that contain one or more rings, each with at least one atom other than carbon .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR spectroscopy, mass spectrometry, and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds can involve various transformations, such as the addition of Grignard reagents to pyridine N-oxides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties can include molecular weight, density, boiling point, vapor pressure, and others .Scientific Research Applications
Synthesis and Characterization
The compound of interest is part of a broader class of chemicals involved in the synthesis and characterization of novel organic compounds. Although the specific compound was not directly found in the reviewed literature, similar compounds have been synthesized and characterized to explore their potential applications. For instance, research efforts have been dedicated to synthesizing novel derivatives of pyridine-3-carboxamide, aiming at investigating their antimicrobial and antifungal properties. These efforts include the creation of various substituted pyridine-3-carboxamide derivatives evaluated for their biological activities, showcasing the compound's relevance in developing potential antimicrobial agents (El-Sehrawi et al., 2015).
Bioinorganic Chemistry
In the domain of bioinorganic chemistry, the synthesis and characterization of Co(II) complexes with new Schiff bases derived from pyridine carboxamide have been explored. These studies aim to understand the coordination chemistry of such compounds and their potential antimicrobial activities. The synthesized Co(II) complexes have shown to possess enhanced antimicrobial activities compared to free ligands, indicating the compound's significance in bioinorganic and antimicrobial research (Singh et al., 2009).
Luminescence Sensitization
The compound's structural framework has been utilized in the synthesis of ligands that sensitize the luminescence of lanthanide ions. Studies have shown that certain pyridine derivatives, when used as capping ligands for nanoparticles, can significantly enhance the luminescence efficiency of europium and terbium ions. This application underscores the compound's potential in developing luminescent materials for use in various technological applications (Tigaa et al., 2017).
Novel Synthetic Pathways
Research into novel synthetic pathways for derivatives of dihydropyridine carboxamides reveals the compound's relevance in organic chemistry. These studies aim at developing new methods for synthesizing highly functionalized heterocyclic compounds, which could have implications in pharmaceuticals and materials science. For example, innovative approaches to synthesizing tetrahydropyridine derivatives via [4 + 2] annulation have been reported, demonstrating the compound's utility in accessing new chemical spaces (Zhu et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-13-11(2-1-5-16-13)14(20)17-6-8-18-7-3-10-4-9-22-12(10)15(18)21/h1-5,7,9H,6,8H2,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDBFFQVZOPVNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

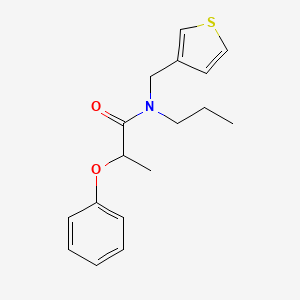
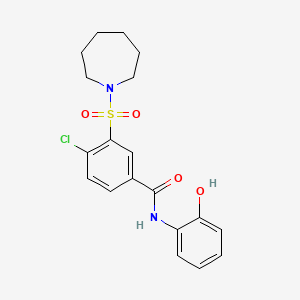
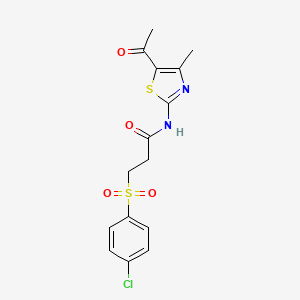
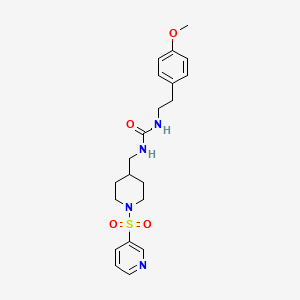
![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)
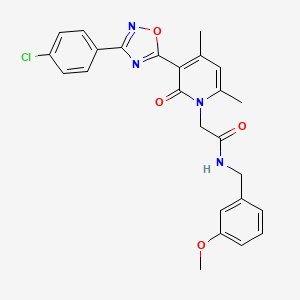

![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)

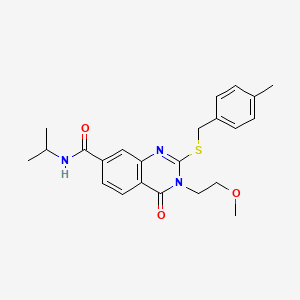
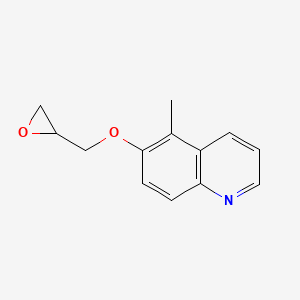
![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)
